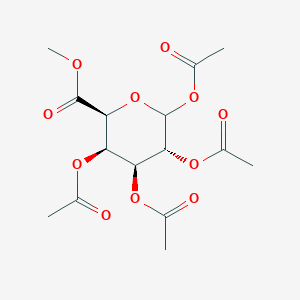

D-Galactopyranuronic acid, methyl ester, tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Galactopyranuronic acid, methyl ester, tetraacetate: is a derivative of D-galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in organic synthesis and has applications in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactopyranuronic acid, methyl ester, tetraacetate typically involves the esterification of D-galacturonic acid followed by acetylation. The process can be summarized as follows:

Esterification: D-galacturonic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

Acetylation: The methyl ester is then acetylated using acetic anhydride and a base catalyst to produce the tetraacetate derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation depending on the agent and conditions:

*DL-tartaric acid and tartronic acid may arise from secondary reactions of mucic acid .

Hydrolysis and Methanolysis

Under acidic conditions, the methyl ester undergoes methanolysis to form glycosides and esters:

-

Methanolysis products : Methyl glycosides (e.g., methyl α-D-galactopyranosiduronic acid methyl ester) and dimethyl acetals .

-

Acetolysis : Acetylated derivatives are stable but may undergo cleavage under harsh acidic conditions, releasing acetylated fragments .

Table: Methanolysis Products

Stability and Reactivity

-

Thermal stability : The methyl ester exhibits lower browning and degradation compared to free galacturonic acid under thermal conditions, likely due to reduced reactivity of the esterified carboxyl group .

-

Nonenzymatic browning : Forms products like reductic acid and furan derivatives under thermal treatment with amines (e.g., L-alanine), but less extensively than the free acid .

Analytical Characterization

-

Mass spectrometry : Fragmentation patterns (e.g., m/z 819 for mono-methyl-esterified tetramers) help identify methyl-ester distribution .

-

Chromatography : Ion exchange and HILIC-FLR-MS are used to separate and quantify reaction products .

Functional Implications

Scientific Research Applications

Chemistry: In organic synthesis, D-Galactopyranuronic acid, methyl ester, tetraacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives .

Biology and Medicine: This compound is used in the study of carbohydrate metabolism and enzyme activity. It serves as a substrate for enzymes involved in the degradation of pectin and other polysaccharides.

Industry: In the food industry, derivatives of D-Galactopyranuronic acid are used as gelling agents, stabilizers, and emulsifiers. The tetraacetate derivative can be used in the synthesis of these functional additives .

Mechanism of Action

The mechanism by which D-Galactopyranuronic acid, methyl ester, tetraacetate exerts its effects involves its interaction with specific enzymes and molecular targets. For example, as a substrate for pectin-degrading enzymes, it undergoes hydrolysis to release smaller sugar units. These interactions are crucial for understanding its role in carbohydrate metabolism and its potential therapeutic applications .

Comparison with Similar Compounds

D-Galacturonic acid: The parent compound from which D-Galactopyranuronic acid, methyl ester, tetraacetate is derived.

D-Galactopyranuronic acid, methyl ester: A less acetylated form of the compound.

D-Glucopyranuronic acid, methyl ester, tetraacetate: A similar compound with a different sugar backbone.

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various industrial applications .

Biological Activity

D-Galactopyranuronic acid, methyl ester, tetraacetate is a derivative of D-galacturonic acid, which is a key component of pectin. This compound has garnered attention due to its various biological activities and potential applications in pharmaceuticals and food sciences. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

D-Galactopyranuronic acid is characterized by its uronic acid structure, which includes a carboxyl group that contributes to its reactivity. The methyl ester and tetraacetate modifications enhance its solubility and stability in various environments. The chemical formula for this compound is C15H20O11 with a molecular weight of 376.32 g/mol.

1. Immunomodulatory Effects

Research indicates that pectic polysaccharides containing D-galacturonic acid exhibit significant immunomodulatory effects. These compounds can enhance the immune response by stimulating macrophage activity and promoting antibody production. A study demonstrated that high-molecular-weight pectins containing over 80% galacturonic acid residues could suppress macrophage activity while also stimulating phagocytosis in certain contexts .

2. Antioxidant Properties

D-Galactopyranuronic acid has shown potential antioxidant properties. It participates in nonenzymatic browning reactions that produce various reactive compounds. The antioxidant capacity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

3. Antitumor Activity

The antitumor effects of pectins have been documented in various studies. Pectins rich in D-galacturonic acid have been found to inhibit tumor growth through mechanisms such as modulation of the immune system and direct cytotoxic effects on cancer cells. For instance, pectins have been shown to enhance the efficacy of chemotherapeutic agents when used as adjuvants .

Case Study 1: Immunomodulatory Effects of Pectins

In a clinical study involving patients with colorectal cancer, administration of pectin-based supplements led to improved immune markers and reduced tumor markers compared to control groups . The study highlighted the importance of the degree of methylation in pectin's immunostimulatory effects.

Case Study 2: Antioxidant Activity Assessment

A laboratory study assessed the antioxidant capacity of D-galactopyranuronic acid derivatives using various assays (DPPH radical scavenging assay). Results indicated that modified forms of D-galacturonic acid exhibited higher antioxidant activity than their unmodified counterparts .

Data Tables

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Immunomodulatory | Enhances macrophage activity | |

| Antioxidant | Scavenges free radicals | |

| Antitumor | Inhibits tumor growth |

Research Findings

- Uptake Mechanism : Research on Saccharomyces cerevisiae revealed a rapid uptake mechanism for D-galacturonic acid via a channel-type transport system, which may play a role in its metabolic pathways .

- Thermal Stability : Studies indicate that thermal treatment affects the stability and reactivity of D-galacturonic acid derivatives, influencing their biological activities such as browning reactions which are relevant in food science .

- Methyl Esterification Impact : The degree of methyl esterification significantly influences the biological properties of pectins derived from D-galacturonic acid. Low methyl esterification levels are associated with enhanced antioxidant and anti-inflammatory activities .

Q & A

Basic Question: What are the key steps in synthesizing D-Galactopyranuronic acid, methyl ester, tetraacetate, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves sequential esterification and acetylation. First, the carboxyl group of D-galacturonic acid is methyl-esterified using methanol under acidic conditions. Tetraacetylation of hydroxyl groups follows, employing acetic anhydride with a catalyst like pyridine to drive the reaction .

- Critical Steps :

- Methyl Esterification : Use anhydrous conditions to prevent hydrolysis of the ester bond.

- Acetylation : Excess acetic anhydride ensures complete acetylation; pyridine neutralizes acidic byproducts.

- Side Reaction Mitigation :

Basic Question: Which analytical techniques are most effective for quantifying uronic acid derivatives in complex matrices?

Methodological Answer:

The m-hydroxydiphenyl method (modified Blumenkrantz-Asboe-Hansen protocol) is preferred for uronic acid quantification due to its specificity and reduced interference from neutral sugars .

- Procedure :

- Hydrolyze samples with concentrated sulfuric acid to release uronic acids.

- Add m-hydroxydiphenyl chromogen to form a colored complex.

- Measure absorbance at 520 nm and compare to a galacturonic acid standard curve.

- Advantages Over Alternatives :

Table 1: Comparison of Uronic Acid Quantification Methods

| Method | Sensitivity | Interference Risks | Key Reference |

|---|---|---|---|

| m-Hydroxydiphenyl | High | Low (neutral sugars) | |

| Carbazole-Sulfuric Acid | Moderate | High (starch) | |

| HPLC with UV Detection | Very High | Low (if purified) |

Advanced Question: How can researchers address stereochemical challenges during the synthesis of methyl ester derivatives of uronic acids?

Methodological Answer:

Stereochemical control is critical in acetylated uronic acid derivatives. For example, the formation of exo vs. endo esters can be influenced by reaction conditions:

- Steric Effects : Use bulky reagents (e.g., lead tetraacetate) to favor exo ester formation due to steric hindrance at the endo position .

- Validation Techniques :

- Case Study : In lead tetraacetate-mediated oxidations, stereochemical assignments were confirmed by reducing ketones to alcohols and analyzing derivative esters (e.g., p-bromobenzenesulfonates) .

Advanced Question: What strategies resolve contradictions in spectral data (e.g., NMR, MS) when characterizing acetylated uronic acid esters?

Methodological Answer:

Contradictions often arise from dynamic equilibria (e.g., lactone formation) or overlapping signals.

- Cross-Validation :

- Isotopic Labeling : Introduce deuterium at specific positions (e.g., via LiAlD4 reduction) to simplify NMR splitting patterns and confirm assignments .

Basic Question: How does this compound serve as a model for studying pectin structure and methyl esterification?

Methodological Answer:

D-Galactopyranuronic acid derivatives mimic the esterified galacturonan backbone of pectin, a key plant polysaccharide .

- Applications :

- Degree of Esterification (DE) Studies : Compare enzymatic (e.g., pectin methylesterase) vs. chemical saponification to quantify methyl esters in pectin .

- Chelation Experiments : Use calcium-binding assays to assess how esterification impacts pectin gelation, a property critical in food and pharmaceutical matrices .

Advanced Question: How does the compound’s reactivity influence its role in glycosylation reactions or chiral synthesis?

Methodological Answer:

The acetyl groups protect hydroxyl moieties, enabling regioselective glycosylation.

Properties

CAS No. |

40269-24-7 |

|---|---|

Molecular Formula |

C15H20O11 |

Molecular Weight |

376.31 g/mol |

IUPAC Name |

methyl (2S,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15?/m1/s1 |

InChI Key |

DPOQCELSZBSZGX-JZQBXTLISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.